molecular formula C23H24N4O2 B4774184 N-(3-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide

N-(3-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide

Cat. No. B4774184
M. Wt: 388.5 g/mol
InChI Key: LQCMCPGZBUCWGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide, also known as MPQFA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

N-(3-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. In Alzheimer's disease, N-(3-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been found to reduce beta-amyloid accumulation and improve cognitive function. In Parkinson's disease, N-(3-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been shown to protect dopaminergic neurons and improve motor function.

Mechanism of Action

The mechanism of action of N-(3-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression. N-(3-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide also binds to and inhibits the activity of the serotonin transporter, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
N-(3-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been shown to have various biochemical and physiological effects in the body. It has been found to increase levels of acetylcholine, a neurotransmitter involved in learning and memory. N-(3-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide has also been shown to decrease levels of inflammatory cytokines, which are involved in the immune response. Additionally, N-(3-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been found to inhibit the activity of various enzymes involved in the metabolism of drugs and toxins in the liver.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide in lab experiments is its potential therapeutic applications in various diseases. It has been shown to have anticancer, neuroprotective, and anti-inflammatory effects. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to predict potential side effects or interactions with other drugs.

Future Directions

For N-(3-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide research include further investigation into its mechanism of action, potential side effects, and interactions with other drugs. Additionally, research could focus on optimizing the synthesis method to improve yield and purity of the compound. N-(3-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide could also be studied in combination with other drugs to determine potential synergistic effects. Overall, N-(3-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide has shown promise in scientific research and further investigation could lead to the development of new therapeutic interventions for various diseases.

properties

IUPAC Name

N-[3-[4-(4-methylquinolin-2-yl)piperazine-1-carbonyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-16-14-22(25-21-9-4-3-8-20(16)21)26-10-12-27(13-11-26)23(29)18-6-5-7-19(15-18)24-17(2)28/h3-9,14-15H,10-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCMCPGZBUCWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=CC(=CC=C4)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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